An In-depth Technical Guide to the Basic Properties of 1-(Cyclopropylcarbonyl)piperazine
An In-depth Technical Guide to the Basic Properties of 1-(Cyclopropylcarbonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(Cyclopropylcarbonyl)piperazine, a key intermediate in pharmaceutical synthesis. The following sections detail its basic characteristics, supported by quantitative data, experimental protocols, and logical workflow diagrams to facilitate its application in research and development.
Core Physicochemical Properties
1-(Cyclopropylcarbonyl)piperazine is a heterocyclic amine derivative with a distinct molecular structure that influences its chemical behavior. Understanding its basic properties, such as its pKa and solubility, is crucial for its effective use in synthetic chemistry and drug design.
Quantitative Data Summary
The physicochemical properties of 1-(Cyclopropylcarbonyl)piperazine and its hydrochloride salt are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of 1-(Cyclopropylcarbonyl)piperazine
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | [1] |
| Molecular Weight | 154.21 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 70-75 °C | [3] |
| Boiling Point | 120 °C at 0.15 mmHg | [2] |
| Density | 1.087 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.524 | [2] |
| Solubility | Soluble in water, alcohols, and most organic solvents.[3] | |
| pKa (Predicted) | The experimental pKa value is not readily available in the literature. However, the basicity is attributed to the secondary amine in the piperazine (B1678402) ring. For reference, the experimental pKa values for the two nitrogen atoms in the parent piperazine molecule are approximately 9.73 and 5.35.[4] The electron-withdrawing effect of the adjacent carbonyl group is expected to reduce the basicity of the nitrogen atom at position 1, making the secondary amine at position 4 the more basic center. |
Table 2: Physicochemical Properties of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₅ClN₂O | [5] |
| Molecular Weight | 190.67 g/mol | [5] |
| Appearance | White to off-white solid powder | [6] |
| Melting Point | 175-179 °C | [7] |
| Solubility | Soluble in water.[8] |
Experimental Protocols
Detailed methodologies for determining the key basic properties of 1-(Cyclopropylcarbonyl)piperazine are provided below. These protocols are based on standard pharmaceutical testing procedures.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a standard and reliable method for its determination.[9][10]
Objective: To determine the pKa of the secondary amine in 1-(Cyclopropylcarbonyl)piperazine.
Materials:
-
1-(Cyclopropylcarbonyl)piperazine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water, free of CO₂
-
pH meter with a combination glass electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh a known amount of 1-(Cyclopropylcarbonyl)piperazine and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode. Position the buret containing the standardized HCl solution above the beaker.
-
Acidification: Add a stoichiometric excess of the standardized HCl solution to the sample solution to protonate the basic nitrogen atom fully.
-
Titration: Begin the titration by adding small increments of the standardized NaOH solution.
-
Data Collection: Record the pH of the solution after each addition of NaOH. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For a more accurate determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point precisely.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11]
Objective: To determine the aqueous solubility of 1-(Cyclopropylcarbonyl)piperazine.
Materials:
-
1-(Cyclopropylcarbonyl)piperazine
-
Deionized water (or buffer of desired pH)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for concentration measurement
Procedure:
-
Sample Preparation: Add an excess amount of 1-(Cyclopropylcarbonyl)piperazine to a vial containing a known volume of deionized water or buffer. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of 1-(Cyclopropylcarbonyl)piperazine in the supernatant using a validated analytical method, such as HPLC with a suitable standard curve.
-
Result Expression: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of 1-(Cyclopropylcarbonyl)piperazine.
Caption: Synthesis of 1-(Cyclopropylcarbonyl)piperazine HCl.
Caption: Workflow for pKa Determination.
Caption: Workflow for Solubility Determination.
References
- 1. 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-环丙甲酰基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride CAS#: 1021298-67-8 [m.chemicalbook.com]
- 9. uregina.ca [uregina.ca]
- 10. ijirss.com [ijirss.com]
- 11. researchgate.net [researchgate.net]
